molecular formula C17H22N2O3S B2458204 N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-50-5

N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2458204
M. Wt: 334.43
InChI Key: RDRBROXEKZGXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological Activities of Sulfonamide Hybrids

Sulfonamides are a critical class of compounds with a wide range of pharmacological activities. Research has shown that these compounds, including N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, can possess antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. The versatility in biological activities is largely attributed to the sulfonamide hybrids, which combine sulfonamide with various organic compounds to enhance efficacy and target specificity (Ghomashi et al., 2022).

Synthesis and Reactivity

The chemical synthesis and reactivity of sulfonamide compounds, including N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been extensively studied. For example, an efficient route for synthesizing pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulfonamides has been reported, highlighting the methodology's utility in creating complex heterocyclic structures, which are crucial for developing new therapeutic agents (Kiruthika et al., 2014).

Anticancer Potential

Sulfonamide derivatives, including the pyrrolo-quinoline class, have been synthesized with the aim of exploring their anticancer properties. These derivatives have shown promising cell growth inhibitory properties against various cancer cell lines, indicating their potential as antineoplastic agents. The compounds’ mechanism of action appears to be distinct from traditional therapies, such as topoisomerase II inhibition, suggesting a novel approach to cancer treatment (Ferlin et al., 2000).

Safety And Hazards

The safety and hazards associated with “N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” are not readily available2. However, similar compounds may have specific safety and hazard considerations1.


properties

IUPAC Name

N-cyclohexyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-16-7-6-12-10-15(11-13-8-9-19(16)17(12)13)23(21,22)18-14-4-2-1-3-5-14/h10-11,14,18H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBROXEKZGXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.